molecular formula C17H16N2O B1381192 1,3-Di-p-tolyl-1H-pyrazol-4-ol CAS No. 1202030-23-6

1,3-Di-p-tolyl-1H-pyrazol-4-ol

Cat. No.: B1381192
CAS No.: 1202030-23-6
M. Wt: 264.32 g/mol
InChI Key: GSNLHEVYLRJRPQ-UHFFFAOYSA-N
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Description

1,3-Di-p-tolyl-1H-pyrazol-4-ol is an organic compound with the molecular formula C17H16N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Di-p-tolyl-1H-pyrazol-4-ol can be synthesized through various synthetic routes. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is typically catalyzed by vitamin B1 and yields the desired product in high yields (78-92%) under mild conditions . Another method involves the nucleophilic addition-elimination reaction of intermediates with different hydrazine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1,3-Di-p-tolyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., bromine), reducing agents (e.g., hydrazine hydrate), and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring. These derivatives often exhibit unique chemical and biological properties .

Mechanism of Action

The mechanism of action of 1,3-Di-p-tolyl-1H-pyrazol-4-ol and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular processes and eventual cell death . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

1,3-Di-p-tolyl-1H-pyrazol-4-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

IUPAC Name

1,3-bis(4-methylphenyl)pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-12-3-7-14(8-4-12)17-16(20)11-19(18-17)15-9-5-13(2)6-10-15/h3-11,20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNLHEVYLRJRPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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